molecular formula C11H10O B13720463 5-Cyclopropylbenzofuran

5-Cyclopropylbenzofuran

Cat. No.: B13720463
M. Wt: 158.20 g/mol
InChI Key: DVYVMFXFJFRZDB-UHFFFAOYSA-N
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Description

5-Cyclopropylbenzofuran is a heterocyclic organic compound that features a benzofuran core with a cyclopropyl group attached at the 5-position. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structural features of this compound make it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(cyclopropylmethyl)phenol with a suitable dehydrating agent. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylbenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans.

Scientific Research Applications

5-Cyclopropylbenzofuran has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Cyclopropylbenzofuran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Cyclopropylbenzofuran: A positional isomer with the cyclopropyl group at the 2-position.

    5-Methylbenzofuran: A similar compound with a methyl group instead of a cyclopropyl group.

Uniqueness: 5-Cyclopropylbenzofuran is unique due to the presence of the cyclopropyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

5-cyclopropyl-1-benzofuran

InChI

InChI=1S/C11H10O/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8H,1-2H2

InChI Key

DVYVMFXFJFRZDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)OC=C3

Origin of Product

United States

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